Atropine sulfate hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate |
InChI |
InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?; |
InChI Key |
TVKVKSNZFCRXOH-ZZJGABIISA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
Origin of Product |
United States |
Historical Perspectives on Atropine Sulfate Hydrate Research
Early Isolation and Chemical Characterization of Atropine (B194438)
The journey to understand atropine began with its extraction from natural sources. The deadly nightshade plant, Atropa belladonna, has been known for its medicinal and toxic properties for centuries, with mentions in historical texts dating back to antiquity. wikipedia.orgomicsonline.org The active principle, atropine, was first isolated in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein. wikipedia.orgeajem.comebsco.com This was a pivotal moment, moving the study of the plant's effects from the realm of herbalism to the precise science of chemistry. Another account suggests that Vacquelin first discovered atropine in 1809, with Mein isolating it in 1831. omicsonline.org Geiger and Hesse also independently isolated atropine in 1833 and published their findings on its preparation and properties. wikipedia.orgnih.gov
Early chemical characterization efforts were challenging given the limited analytical tools available at the time. bris.ac.uk Scientists relied on basic chemical tests to deduce the structure of this nitrogen-containing alkaline substance. nih.govbris.ac.uk It was determined that atropine is a tropane (B1204802) alkaloid, a class of compounds characterized by a specific bicyclic structure. nih.govwikipedia.org Further research revealed that atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854), with the physiological effects primarily attributed to the l-hyoscyamine isomer. wikipedia.orgptfarm.pl The stereochemical relationship between atropine and hyoscyamine (B1674123) was elucidated decades after its initial isolation by K. Kraut and W. Lossen. nih.gov
The primary sources for the natural extraction of atropine include several plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and species of Brugmansia and Hyoscyamus. eajem.comwikipedia.org The concentration of atropine varies among these plants, with Hyoscyamus muticus being a significant commercial source due to its high alkaloid content. biosmartnotes.com
Evolution of Synthetic Approaches to Atropine Sulfate (B86663) Hydrate (B1144303)
A key intermediate in atropine synthesis is tropinone (B130398). Willstätter's initial synthesis of tropinone was lengthy and inefficient. acs.org A major breakthrough came in 1917 when Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone from succinaldehyde, methylamine, and acetonedicarboxylic acid. acs.orgusda.gov This biomimetic synthesis, which mimics the natural biosynthetic pathway, significantly improved the yield of tropinone and, consequently, the accessibility of atropine. ptfarm.placs.org
The general synthetic route to atropine involves the esterification of tropine (B42219) with tropic acid. wikipedia.orgranzco.edu Over the years, various modifications and optimizations of these synthetic methods have been developed to improve efficiency and yield. sci-hub.segoogle.com The synthesis of atropine sulfate, the more water-soluble salt form commonly used in medicine, is typically achieved by treating the atropine base with sulfuric acid. sci-hub.senih.gov
Interactive Table: Key Milestones in Atropine Synthesis
| Year | Scientist(s) | Milestone | Significance |
| 1901 | Richard Willstätter | First total synthesis of atropine | Demonstrated the structure of atropine and opened the door to synthetic production. eajem.combris.ac.ukwikipedia.org |
| 1917 | Sir Robert Robinson | One-pot synthesis of tropinone | Dramatically improved the efficiency and yield of a key intermediate for atropine synthesis. acs.orgusda.gov |
Historical Context of Preclinical Investigations Involving Atropine Sulfate Hydrate
Early preclinical research on atropine focused on understanding its physiological effects, which had been observed for centuries through the use of Atropa belladonna. The mydriatic (pupil-dilating) effect of atropine was one of the first to be studied systematically by the German chemist Friedlieb Ferdinand Runge. eajem.com
In the latter half of the 19th century, researchers began to investigate atropine's effects on the nervous and cardiovascular systems. In 1867, Bezold and Bloebaum demonstrated that atropine could block the cardiac effects of vagal nerve stimulation. eajem.com A few years later, in 1872, Heidenhain showed that atropine prevented salivary secretion induced by stimulation of the chorda tympani nerve. eajem.comranzco.edu These early studies were crucial in establishing atropine's identity as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. inchem.org
Animal studies have been fundamental to elucidating the pharmacological profile of atropine sulfate. For instance, research in rats and rabbits has been used to compare the parasympatholytic effects of atropine sulfate with other compounds like glycopyrrolate, examining their impact on heart rate. researchgate.net Studies in rats have also investigated the neurotoxicological effects of atropine and its potential to disrupt the processing of visual cues. fda.gov Furthermore, the efficacy of atropine as an anticonvulsant against nerve agent-induced seizures has been studied in animal models like rats and guinea pigs. hhs.gov Preclinical studies in mice have also been instrumental in evaluating the efficacy of atropine in reducing mortality when administered prior to organophosphate exposure. inchem.org
Interactive Table: Early Preclinical Findings on Atropine
| Year | Researcher(s) | Finding | Significance |
| 1867 | Bezold and Bloebaum | Atropine blocked the cardiac effects of vagal stimulation. | Provided early evidence of atropine's action on the autonomic nervous system. eajem.com |
| 1872 | Heidenhain | Atropine prevented salivary secretion upon nerve stimulation. | Further clarified atropine's anticholinergic properties. eajem.comranzco.edu |
| Late 19th Century | Various | Elucidation of atropine's mydriatic effects. | Confirmed the long-observed pupil-dilating properties of Atropa belladonna. eajem.com |
Synthesis and Derivatization of Atropine Sulfate Hydrate
Classical Synthetic Pathways for Atropine (B194438) Sulfate (B86663) Hydrate (B1144303)
A significant advancement came in 1917 with Sir Robert Robinson's biomimetic synthesis of tropinone (B130398). wikipedia.orgacs.org This method is considered a classic in total synthesis due to its elegance and efficiency. wikipedia.org Robinson's one-pot synthesis utilized simple, readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt). bris.ac.ukwikipedia.org This "double Mannich" reaction mimics the biosynthetic pathway of tropinone and initially yielded 17%, with later improvements pushing the yield to over 90%. wikipedia.orgacs.org
Once tropinone is synthesized, it is reduced to tropine (B42219). Various reduction methods have been employed, including the use of zinc in hydroiodic acid. bris.ac.uk The final step in the formation of atropine is the esterification of tropine with tropic acid. eajem.comresearchgate.net Tropic acid itself introduces the stereocenter into the atropine molecule. bris.ac.uk The synthesis of tropic acid was established by Mackenzie and Ward in 1919, starting from acetophenone. bris.ac.uk
The conversion of the synthesized atropine base to its sulfate salt is typically achieved by dissolving the purified base in a suitable solvent, such as acetone, and adding a calculated amount of sulfuric acid, which causes the atropine sulfate to precipitate. sci-hub.segoogle.com The hydrate form is obtained through controlled crystallization processes involving water. google.com
Contemporary Methodologies for Atropine Sulfate Hydrate Synthesis
Modern synthetic approaches to this compound focus on improving efficiency, safety, and scalability, moving away from traditional batch processes.
Continuous-Flow Synthesis Protocols
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of atropine. researchgate.net This methodology offers advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for in-line purification. A total synthesis of atropine in a flow system has been reported, which includes a hydroxymethylation step and the separation of structurally similar byproducts. researchgate.net This process utilizes a combination of careful pH control in sequential liquid-liquid extractions and a functionalized resin to deliver atropine with a purity greater than 98%. researchgate.net Another flow protocol involves two plug flow reactors followed by liquid-liquid extraction for purification, demonstrating improved material efficiency over previous methods. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern atropine synthesis, particularly in the reduction of tropinone to tropine. Catalytic hydrogenation of tropinone using a nickel catalyst, such as Raney nickel, in a solvent like ethanol (B145695) has been shown to produce tropine with a low content of the undesired pseudotropine isomer. google.com This stereoselective reduction is critical as the presence of pseudotropine can complicate the purification of the final atropine product. google.com More recent methods have employed palladium-on-carbon as a catalyst for the reduction step, with strict temperature control to ensure high product quality. google.com In the esterification step, catalysts like dimethylformamide (DMF) have been used in conjunction with activating agents such as oxalyl chloride to facilitate the reaction between tropic acid and tropine. google.com
Formation and Characterization of this compound Impurities During Synthesis
During the synthesis of this compound, several impurities can form, which require careful control and subsequent removal.
One of the main impurities is pseudotropine , the C-3 epimer of tropine, which can be formed during the reduction of tropinone. google.comptfarm.pl The presence of pseudotropine is undesirable as it can lead to difficulties in the isolation and purification of pure atropine. google.com
Another common impurity is apoatropine , which is formed through the dehydration of atropine. ptfarm.pl This can occur under various chemical or thermal conditions. ptfarm.pl
Other potential impurities can arise from the starting materials or side reactions. For instance, in the classical Robinson synthesis, unreacted starting materials or byproducts from side reactions could be present. The purification process, often involving recrystallization, is crucial to remove these impurities and obtain this compound of the required purity.
Directed Synthesis of Atropine N-Oxide and Related Metabolites
Atropine N-oxide is a known metabolite of atropine. The directed synthesis of this and other metabolites is important for metabolic and toxicological studies. The hydrolysis of atropine can lead to metabolites such as noratropine (B1679849) and atropine N-oxide. The N-oxidation of the tertiary amine in the tropane (B1204802) ring system is a common metabolic pathway for tropane alkaloids. This transformation can be achieved in the laboratory using various oxidizing agents. While specific synthetic routes for Atropine N-oxide are not extensively detailed in the provided context, the general principles of tertiary amine oxidation would apply. This typically involves the use of reagents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) to convert the nitrogen atom to its corresponding N-oxide. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the ester linkage in the atropine molecule.
Advanced Analytical Methodologies for Atropine Sulfate Hydrate Quantification and Characterization
Chromatographic Techniques for Atropine (B194438) Sulfate (B86663) Hydrate (B1144303) Analysis
Chromatography remains a cornerstone for the separation and analysis of atropine sulfate hydrate from complex matrices, including pharmaceutical formulations and biological samples. Several chromatographic techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of atropine sulfate. abap.co.inwisdomlib.orgekb.eg Reversed-Phase HPLC (RP-HPLC) is particularly common for the separation and quantification of atropine sulfate and its impurities. abap.co.inorientjchem.org These methods are valued for their accuracy, precision, and robustness. abap.co.inwisdomlib.org
A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile. abap.co.inwisdomlib.orgorientjchem.orgnih.gov For instance, one method uses a mobile phase of methanol and a 5 mmol potassium dihydrogen phosphate (B84403) buffer (50:50, v/v) with UV detection at 264 nm, achieving a retention time of 4.797 minutes for atropine sulfate. orientjchem.org Another validated method for injectable formulations uses a buffer and methanol (40:60 v/v) at a pH of 5.5, with detection at 210 nm. wisdomlib.org The linearity of this method was established over a concentration range of 20-120 μg/ml. wisdomlib.org
The development of stability-indicating HPLC methods is crucial for assessing the degradation of atropine sulfate. abap.co.in One such method utilized a Phenomenex Kinetex C18 column and a gradient mobile phase of a pH 2.50 buffer and acetonitrile, with UV detection at 210nm. abap.co.in This method was validated according to ICH guidelines for specificity, precision, linearity, ruggedness, and robustness. abap.co.in The potential for reversible hydrate formation of some analytes during RP-HPLC analysis in water-containing eluents is a factor that can influence retention times. mdpi.com
Table 1: Examples of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 orientjchem.org | Method 2 wisdomlib.org | Method 3 abap.co.in | Method 4 nih.gov |
| Column | C18 | Shimadzu C18 (150mm × 4.6mm, 3μm) | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | Primesep C (3 µm, 3.2 × 50 mm) |
| Mobile Phase | Methanol: 5 mmol Potassium Dihydrogen Phosphate Buffer (50:50, v/v) | Buffer: Methanol (40:60 v/v), pH 5.5 | Gradient of pH 2.50 Buffer and Acetonitrile | Water with 0.1% FA: Acetonitrile with 0.1% FA (92:8, v/v) |
| Flow Rate | 1 mL/min | Not Specified | 2.0 ml/min | 0.4 ml/min |
| Detection | UV at 264 nm | UV at 210 nm | UV at 210nm | PDA at 210 nm |
| Retention Time | 4.797 min | Not Specified | Not Specified | Not Specified |
| Linearity Range | Not Specified | 20-120 μg/ml | Not Specified | 10–90 mg/L |
| LOD | 23.07 ng/mL | Not Specified | Not Specified | Not Specified |
| LOQ | 69.91 ng/mL | Not Specified | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of atropine sulfate, particularly in complex biological matrices like plasma and serum. nih.govnih.govscirp.org This technique is essential for pharmacokinetic studies where low concentrations of the analyte need to be accurately measured. nih.gov
One LC-MS/MS method for the simultaneous determination of atropine and tiotropium (B1237716) in microvolume plasma utilized an Exion LC system coupled to a 6500+ QTRAP mass spectrometer with an electrospray ionization (ESI) source in positive mode. nih.gov This method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL for atropine with a retention time of 0.96 min. nih.gov The method demonstrated excellent extraction recovery (over 90%) and was successfully applied to pharmacokinetic studies in mice. nih.gov
LC-MS/MS is also employed to assess the content uniformity of atropine sulfate in pharmaceutical preparations, such as triturates with lactose (B1674315) hydrate. nih.gov A study comparing wet and dry mixing methods for a 1000-fold triturate used LC-MS/MS to quantify atropine sulfate content, revealing that wet mixing resulted in significantly better uniformity. nih.gov For broader screening purposes, an LC/MS/MS method using a pentafluorophenyl (PFP) column has been developed for the simultaneous analysis of 23 alkaloids, including atropine, in human serum. scirp.org
Gas Chromatography (GC)
Gas Chromatography (GC) has been used for the analysis of atropine; however, the thermal instability of tropane (B1204802) alkaloids like atropine presents a significant challenge. mdpi.comnih.govpsu.edu Atropine can degrade in the hot GC inlet, leading to the formation of degradation products and potentially inaccurate quantification if underivatized. mdpi.compsu.edu
A study systematically investigated the temperature-related degradation of atropine in a GC-MS inlet, observing the elimination of water and cleavage of the ester bond at temperatures up to 250 °C. mdpi.com To overcome this thermal instability, derivatization is often necessary for successful GC-MS determination. mdpi.com A sensitive GC-MS assay involves the extraction and subsequent hydrolysis of atropine to tropine (B42219), which is then derivatized to heptafluorobutyryl-tropine for analysis. nih.gov This method, using deuterated atropine as an internal standard, allows for the delineation of disposition pharmacokinetics. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification and purity assessment of atropine sulfate. nihs.go.jpijrti.orgresearchgate.net It is a valuable tool for monitoring the progress of chemical reactions and for the separation of compounds in a mixture. ijrti.org
In a typical TLC analysis of atropine sulfate, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of chloroform (B151607) and diethylamine (B46881) (9:1) can be used as the mobile phase. nihs.go.jp After development, the plate is sprayed with a visualizing agent, such as hydrogen hexachloroplatinate (IV)-potassium iodide TS, to detect the separated spots. nihs.go.jp TLC can be used to identify other alkaloids that may be present as impurities in atropine sulfate. nihs.go.jp High-Performance Thin Layer Chromatography (HPTLC) offers improved separation efficiency and quantification capabilities compared to conventional TLC. researchgate.net
Capillary Zone Electrophoresis (CZE) and Chiral Separation Techniques
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that has been successfully applied to the analysis of atropine sulfate in various formulations. nih.govresearchgate.netnih.govfrontiersin.org CZE separates analytes based on their charge-to-mass ratio in an electric field. frontiersin.org
A CZE method for the simultaneous determination of atropine, homatropine, and scopolamine (B1681570) in ophthalmic solutions employed a 100 mM Tris-phosphate running buffer at pH 7, demonstrating good selectivity, sensitivity, and linearity. nih.govresearchgate.net Another CZE method coupled with electrochemiluminescence (ECL) detection was developed for determining atropine sulfate in human urine. researchgate.net This method achieved a detection limit of 50 ng·mL−1. researchgate.net
Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854), with l-hyoscyamine being the more active isomer. tcichemicals.comresearchgate.net Therefore, chiral separation techniques are essential for quantifying the individual enantiomers. HPLC with a chiral stationary phase is a common approach. researchgate.netnih.govsigmaaldrich.com For instance, a stereoselective separation was achieved using a prepacked alpha1-acid glycoprotein (B1211001) column without derivatization, coupled with mass spectrometry. nih.gov Another method utilized an Astec® Cellulose DMP chiral HPLC column with a mobile phase of heptane, IPA, and DEA. sigmaaldrich.com Chiral separation of basic drugs, including atropine sulfate, has also been investigated using highly sulfated cyclodextrins in CZE. sid.ir
Table 2: Chiral Separation Methods for Atropine
| Technique | Column/Selector | Mobile Phase/Buffer | Detection | Application | Reference |
| HPLC-MS | Prepacked alpha1-acid glycoprotein | Not Specified | Mass Spectrometry (APCI) | Enantiomeric purity determination | nih.gov |
| HPLC-UV | Astec® Cellulose DMP | Heptane:IPA:DEA (90:10:0.1) | UV at 254 nm | Enantiomer analysis | sigmaaldrich.com |
| HPLC-UV | Chiral AGP | Phosphate buffer (pH 7.0) with 1-octanesulfonic acid sodium salt and triethylamine: Acetonitrile (99:1) | UV at 205 nm | Quantification of enantiomers in ophthalmic solutions | researchgate.net |
| CZE | Highly Sulfated Cyclodextrins | 25 mM Sodium Phosphate (pH 2.5) | Not Specified | Chiral resolution of basic drugs | sid.ir |
Spectroscopic and Electrochemical Detection Methods for this compound
Beyond chromatographic separations, various spectroscopic and electrochemical methods provide alternative and often complementary approaches for the detection and quantification of this compound.
Spectroscopic techniques are widely used for the characterization and quantification of atropine sulfate. The oxidation of atropine sulfate monohydrate by hexacyanoferrate(III) in an alkaline medium can be investigated spectrophotometrically by monitoring the decrease in absorbance of the oxidizing agent. tubitak.gov.tr Raman spectroscopy has also been employed for the analysis of atropine sulfate. The Raman spectrum of powdered atropine sulfate shows characteristic peaks at 744 cm⁻¹, 877 cm⁻¹, 976 cm⁻¹, 1002 cm⁻¹, 1030 cm⁻¹, and 1450 cm⁻¹. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been shown to detect atropine at very low concentrations. researchgate.net Furthermore, solid-state analyses using Raman chemical imaging and X-ray powder diffraction (XRPD) have been used to investigate the uniformity of atropine sulfate in triturates, indicating that wet mixing can lead to the formation of an amorphous thin film of atropine sulfate on lactose hydrate particles. nih.govnih.gov
Electrochemical methods offer sensitive and cost-effective alternatives for atropine sulfate determination. mdpi.com Potentiometric methods using ion-selective electrodes have been developed for the quantification of atropine in pharmaceutical dosage forms. mdpi.com For example, sensors based on atropine-phosphotungstate have shown a Nernstian response over a wide concentration range. mdpi.com Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have also been utilized. nih.govacs.orgresearchgate.net A novel electrochemical method using a poly(3,4-ethylenedioxythiophene) (PEDOT) modified platinum electrode in the presence of sodium dodecyl sulfate (SDS) demonstrated a significant enhancement in the electrocatalytic oxidation of atropine sulfate, with detection limits in the nanomolar range. researchgate.net Another approach involves a DNA biosensor based on the interaction of atropine sulfate with salmon sperm ds-DNA on a modified pencil graphite (B72142) electrode, which allows for sensitive determination based on changes in the guanine (B1146940) and adenine (B156593) oxidation signals. nih.gov
Table 3: Spectroscopic and Electrochemical Detection Methods
| Method | Principle | Key Findings | Reference |
| UV-Vis Spectrophotometry | Monitoring the oxidation of atropine by hexacyanoferrate(III) | Enabled kinetic studies of the oxidation mechanism. | tubitak.gov.tr |
| Raman Spectroscopy | Analysis of vibrational modes of the molecule | Characteristic peaks identified for powdered atropine sulfate. | researchgate.net |
| SERS | Enhancement of Raman signal on a metallic surface | Allowed for detection of atropine at very low concentrations. | researchgate.net |
| Raman Chemical Imaging / XRPD | Solid-state characterization | Revealed differences in uniformity between wet and dry mixed triturates. | nih.govnih.gov |
| Potentiometry | Measurement of potential at an ion-selective electrode | Sensors showed a linear response over a wide concentration range for atropine. | mdpi.com |
| Voltammetry (CV, DPV) | Measurement of current as a function of applied potential | Modified electrodes enhance sensitivity and allow for low detection limits. | acs.orgresearchgate.net |
| DNA Biosensor | Interaction of atropine with ds-DNA on a modified electrode | Sensitive determination based on changes in guanine and adenine signals. | nih.gov |
Ultraviolet (UV) Spectrophotometry and Fluorescence Detection
Ultraviolet (UV) spectrophotometry and fluorescence detection are two established methods for the quantification of this compound.
UV spectrophotometry for Atropine Sulfate often involves its determination in combination with other substances. For instance, an absorbance ratio method has been developed for the simultaneous determination of Dexamethasone Sodium Phosphate and Atropine Sulfate in a combined dosage form. innovareacademics.in This method utilizes the ratio of absorbance at two different wavelengths: an iso-absorptive point (228.60 nm in methanol) and the λmax of Dexamethasone Sodium Phosphate (239.60 nm in methanol). innovareacademics.in Another spectrophotometric method for the quantitative estimation of Atropine Sulfate is based on the Vitali's test, where the sample, after digestion with nitric acid and treatment with methanolic potassium hydroxide, develops a blue chromophore with maximum absorbance at 570 nm. ijpsonline.com
A study to determine the pKa value of Atropine Sulfate utilized UV-Vis spectroscopy, demonstrating that the compound is suitable for this method due to the differing absorption between its unionized and ionized forms. rjptonline.org The un-ionized form exhibits higher absorbance. rjptonline.org
Fluorescence detection, often coupled with liquid chromatography (LC), provides a sensitive means of determining Atropine Sulfate. nih.govnih.gov A multilaboratory study validated an LC method with both UV absorbance (at 220 nm) and fluorescence detection (excitation at 255 nm and emission at 285 nm) for analyzing commercial products containing Atropine Sulfate. nih.gov This dual-detection approach enhances the reliability of the analysis. nih.gov Another method for determining small quantities of atropine in commercial preparations also uses LC with fluorescence detection, setting the excitation wavelength at 255 nm and the emission wavelength at 285 nm. nih.gov
Interactive Table: UV Spectrophotometry and Fluorescence Detection Parameters for this compound
| Parameter | UV Spectrophotometry (Absorbance Ratio) innovareacademics.in | UV Spectrophotometry (Vitali's Test) ijpsonline.com | Fluorescence Detection (LC) nih.govnih.gov |
| Wavelength (λmax) | Iso-absorptive point: 228.60 nm | 570 nm | Excitation: 255 nm, Emission: 285 nm |
| Solvent/Mobile Phase | Methanol | Pyridine (after digestion) | Methanol/Water with 1-pentanesulfonic acid, sodium salt |
| Linearity Range | 20-60 µg/ml | 2-20 µg/ml | 0.80-1.20 mg/100 mL |
| Application | Simultaneous determination with Dexamethasone Sodium Phosphate | Quantitative estimation | Determination in commercial products |
Potentiometric Sensors Employing Atropine-Phosphotungstate Polymeric Nanocomposites
Potentiometric sensors offer a simple, cost-effective, and rapid alternative for the determination of Atropine Sulfate. Recent advancements have focused on the development of highly conductive polymeric membranes incorporating metal oxide nanoparticles to enhance sensitivity and selectivity.
One such approach involves the creation of an electroactive atropine-phosphotungstate (AT-PT) ion-pair complex. mdpi.comnih.gov This complex is then embedded in a polyvinyl chloride (PVC) matrix with a plasticizer like o-nitrophenyl octyl ether (o-NPOE). mdpi.comnih.gov To further boost performance, nanomaterials such as zinc oxide (ZnONPs) and magnesium oxide (MgONPs) are incorporated into the sensor membrane. mdpi.comnih.gov
These modified sensors, designated as AT-PT-ZnONPs and AT-PT-MgONPs, have demonstrated excellent selectivity and sensitivity for measuring atropine. mdpi.comnih.gov They exhibit a Nernstian or near-Nernstian response over a wide linear concentration range. mdpi.comnih.gov For instance, the AT-PT-ZnONPs and AT-PT-MgONPs sensors showed linear responses in the concentration ranges of 6.0 × 10⁻⁸–1.0 × 10⁻³ mol L⁻¹ and 8.0 × 10⁻⁸–1.0 × 10⁻³ mol L⁻¹, respectively. mdpi.comnih.gov In contrast, a conventional coated wire sensor without the nanoparticles displayed a narrower linear range of 4.0 × 10⁻⁶–1.0 × 10⁻³ mol L⁻¹. mdpi.comnih.gov
The use of neutral ionophores like cucurbit nih.govuril in potentiometric sensors has also been explored to improve selectivity and linear response range for atropine determination. researchgate.netmdpi.com
Interactive Table: Performance of Potentiometric Sensors for this compound
| Sensor Type | Linear Concentration Range (mol L⁻¹) | Slope (mV/decade) | Application |
| AT-PT-ZnONPs mdpi.comnih.gov | 6.0 × 10⁻⁸–1.0 × 10⁻³ | 56 ± 0.5 | Determination in dosage forms |
| AT-PT-MgONPs mdpi.comnih.gov | 8.0 × 10⁻⁸–1.0 × 10⁻³ | 54 ± 0.5 | Determination in dosage forms |
| Conventional AT-PT mdpi.comnih.gov | 4.0 × 10⁻⁶–1.0 × 10⁻³ | 52.1 ± 0.2 | Determination in pure solutions |
| Cucurbit nih.govuril-based mdpi.com | 1.52 × 10⁻⁶–1.0 × 10⁻² | 58.7 ± 0.6 | Determination in certified reference material |
Electrochemiluminescence (ECL) Analysis and Differentiation of Related Compounds
Electrochemiluminescence (ECL) has emerged as a powerful analytical technique for the detection of Atropine Sulfate due to its high sensitivity, portability, and simplicity. acs.orgresearcher.life This method typically involves the use of a luminophore, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), which emits light upon electrochemical reaction with the analyte. acs.orgcore.ac.uk
A significant challenge in ECL analysis is its limited specificity, as structurally similar compounds can produce emissions at similar potentials. acs.orgresearcher.lifenih.gov For example, atropine and its close relative, scopolamine, have nearly identical chemical structures and electrochemical properties, making them difficult to distinguish using a single ECL measurement. acs.orgacs.org
To address this, a pH-controlled ECL methodology has been developed to differentiate between atropine and scopolamine. acs.orgnih.gov By exploiting the difference in their pKa values, the ECL signal from atropine can be effectively "switched off" by adjusting the sample pH, while the signal from scopolamine is maintained. acs.org Specifically, at a pH of 6, there is no significant increase in the total ECL intensity with increasing atropine concentration, allowing for the quantification of scopolamine in the presence of atropine. acs.org The optimal pH for atropine detection, where the maximum ECL signal is obtained, is around pH 8, which is close to its pKa of 9.85. core.ac.ukacs.org
The ECL response is dependent on the atropine concentration, with the signal increasing over a range of 0.75 to 100 µM. acs.orgmmu.ac.uk This portable platform has shown good selectivity towards tropane alkaloids in complex matrices. acs.org
Interactive Table: pH-Controlled ECL for Atropine and Scopolamine
| Analyte | Optimal pH for ECL Detection | Behavior at pH 6 | Differentiating Principle |
| Atropine Sulfate | ~8 core.ac.ukacs.org | ECL signal is suppressed acs.org | Exploitation of pKa difference |
| Scopolamine Hydrobromide | Not specified, but maintains emission at pH 6 | ECL signal is maintained acs.org | Exploitation of pKa difference |
Voltammetric Approaches for this compound and its N-Oxide
Voltammetric methods provide a sensitive and selective means for the determination of Atropine Sulfate and its related compounds, such as its N-oxide. These techniques involve applying a varying potential to an electrode and measuring the resulting current.
A novel electrochemical method for the determination of Atropine Sulfate utilizes a poly(3,4-ethylenedioxythiophene) (PEDOT) modified platinum electrode in the presence of sodium dodecyl sulfate (SDS). researchgate.net This modified electrode significantly enhances the electrocatalytic activity towards the oxidation of Atropine Sulfate, resulting in an eight-fold increase in the peak current compared to a bare platinum electrode. researchgate.net This method allows for the selective determination of atropine in the presence of other compounds like codeine, ascorbic acid, and uric acid. researchgate.net
Another approach involves the use of a DNA-biosensor based on a modified pencil graphite electrode for the determination of Atropine Sulfate. nih.gov This biosensor utilizes the interaction of Atropine Sulfate with salmon sperm ds-DNA. The decrease in the oxidation signals of guanine and adenine on the electrode surface after interaction with atropine serves as the analytical signal. nih.gov
Furthermore, a polarographic method has been developed for the determination of atropine N-oxide. nih.gov This method is based on the reduction of the N-oxide group at a dropping mercury electrode in a Britton-Robinson buffer at pH 2. nih.gov
A portable electrochemical apparatus using 3D-printed activated carbon-based electrodes has been developed for on-site analysis of atropine in adulterated beverages using differential pulse voltammetry (DPV) and batch-injection analysis with amperometric detection (BIA-AMP). mmu.ac.uk The largest peak current for atropine oxidation was observed at pH 11. mmu.ac.uk
Interactive Table: Voltammetric Methods for Atropine Sulfate and its N-Oxide
| Method | Electrode | Principle | Linear Range | Detection Limit |
| Linear Sweep Voltammetry researchgate.net | PEDOT/Pt with SDS | Oxidation of Atropine | 0.1-0.8 µmol L⁻¹ & 2.5-100 µmol L⁻¹ | 27 nM & 64 nM |
| DNA-Biosensor (DPV) nih.gov | ds-DNA/PDDA-TiO₂NPs-MWCNTs/PGE | Interaction with guanine/adenine | 0.6-30.0 µmol L⁻¹ & 30.0-600.0 µmol L⁻¹ | 30.0 nmol L⁻¹ |
| Polarography nih.gov | Dropping Mercury Electrode | Reduction of N-oxide | Not specified | Not specified |
| DPV/BIA-AMP mmu.ac.uk | 3D-printed activated carbon | Oxidation of Atropine | Not specified | DPV: 2.60 µM, BIA-AMP: 0.51 µM |
Method Validation and Performance Metrics in this compound Analysis
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound analysis, this involves evaluating several key performance characteristics to guarantee reliable and accurate results.
Specificity and Selectivity
Specificity, or selectivity, is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.orgscirp.org
In the context of this compound analysis, specificity is crucial to avoid interference from related substances or excipients in pharmaceutical formulations. For instance, in a validated UHPLC method, specificity was demonstrated by the absence of any co-eluting peaks with atropine or its major impurities. scirp.org Similarly, in an RP-HPLC method, the absence of interference from placebo peaks at the retention time of Atropine Sulfate and its impurities confirmed the method's specificity. abap.co.in
For ECL analysis, while highly sensitive, it can lack specificity. acs.orgresearcher.life However, by controlling the pH, it is possible to improve the selectivity and differentiate between structurally similar compounds like atropine and scopolamine. acs.orgnih.gov Potentiometric sensors based on atropine-phosphotungstate have also shown excellent selectivity for atropine measurements. mdpi.com
In voltammetric methods, a DNA-biosensor has demonstrated good selectivity for the determination of Atropine Sulfate. nih.gov Another voltammetric method showed that interferents like ascorbic acid, ofloxacin, and glucose, even at concentrations 300-400 times greater than atropine, did not significantly affect the analytical signal. mmu.ac.uk
Linearity, Precision, Accuracy, Robustness, and Ruggedness
These performance metrics are essential for validating the reliability and consistency of analytical methods for this compound.
Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. innovareacademics.inscirp.org For a UV spectrophotometric method, linearity was established in the concentration range of 20-60 µg/ml for Atropine Sulfate with a correlation coefficient (r²) of 0.9991. innovareacademics.in A validated UHPLC method demonstrated linearity in the range of 50-250 µg/mL with an r² ≥ 0.9999. scirp.org An HPLC method for injectable formulations showed linearity over a concentration range of 20-120 µg/ml. wisdomlib.org
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scirp.orgscirp.org It is often expressed as the relative standard deviation (RSD). For an HPLC method, intra-day and inter-day precision testing resulted in RSD values below 2%. wisdomlib.org In a UHPLC method, precision was expressed as a coefficient of variation percentage (CV%). scirp.org
Accuracy is the closeness of the test results obtained by the method to the true value. scirp.orgscirp.org It is often determined by recovery studies. For an HPLC method, recovery studies showed accuracy percentages from 99.58% to 99.94%. wisdomlib.org A multilaboratory study using LC with UV and fluorescence detection reported average recoveries of 100.0% and 99.9%, respectively, for a linearity study. nih.gov
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. scirp.orgresearchgate.net For an HPLC method, robustness was evaluated by intentionally varying parameters such as mobile phase composition. wisdomlib.org A study on an HPLC method for Atropine Sulfate in an ophthalmic solution considered variations in mobile phase organic ratio, pH, temperature, flow rate, and column. scirp.org
Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. The term is sometimes used interchangeably with robustness. ut.eegmpua.com A multilaboratory study involving nine participants analyzing Atropine Sulfate samples demonstrated the ruggedness of the LC method. nih.gov
Interactive Table: Validation Parameters for this compound Analytical Methods
| Parameter | Method | Findings |
| Linearity | UV Spectrophotometry innovareacademics.in | Range: 20-60 µg/ml, r² = 0.9991 |
| UHPLC scirp.org | Range: 50-250 µg/mL, r² ≥ 0.9999 | |
| HPLC wisdomlib.org | Range: 20-120 µg/ml | |
| Precision | HPLC wisdomlib.org | Intra-day and inter-day RSD < 2% |
| LC with UV/Fluorescence nih.gov | Inter-laboratory RSD: 1.4% to 3.3% for tablets/injections | |
| Accuracy | HPLC wisdomlib.org | Recovery: 99.58% to 99.94% |
| LC with UV/Fluorescence nih.gov | Average recovery: 99.9% to 100.0% | |
| Robustness | HPLC scirp.org | Unaffected by small variations in pH, mobile phase ratio, flow rate, etc. |
| Ruggedness | LC with UV/Fluorescence nih.gov | Method successfully performed across multiple laboratories |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), have been validated to establish these limits, ensuring the sensitivity required for quality control and impurity analysis. wisdomlib.orgscirp.org
The determination of LOD and LOQ is typically performed in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov Common approaches include methods based on the signal-to-noise ratio (S/N) and the slope of the calibration curve. nih.gov For the S/N method, the LOD is often defined as the concentration that yields a signal three times the noise level, while the LOQ is the concentration that gives a signal ten times the noise level. nih.gov
Validated HPLC and UHPLC methods have demonstrated varying LOD and LOQ values for this compound, which are influenced by the specific chromatographic conditions, including the column, mobile phase composition, and detector settings. wisdomlib.orgscirp.org For instance, a UHPLC method developed for the analysis of atropine and its impurities reported an LOD of 3.9 µg/mL and an LOQ of 13.1 µg/mL. scirp.orgscirp.org Another HPLC method for atropine sulfate in injection form determined the LOD and LOQ to be 0.019 µg/mL and 0.059 µg/mL, respectively. wisdomlib.org
Furthermore, studies focusing on the simultaneous determination of atropine and its related substances have also established these parameters. In one such study, the LOD and LOQ for atropine were found to be 0.15 ng/mL and 0.50 ng/mL, respectively. researchgate.net These low detection and quantification limits are essential for the accurate measurement of atropine in various formulations and for monitoring the presence of trace-level impurities. wisdomlib.orgresearchgate.net
Interactive Table: LOD and LOQ of this compound by Various Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| UHPLC | 3.9 µg/mL | 13.1 µg/mL | scirp.orgscirp.org |
| HPLC | 0.019 µg/mL | 0.059 µg/mL | wisdomlib.org |
| HPLC | 0.15 ng/mL | 0.50 ng/mL | researchgate.net |
| HPLC | 0.3 mg/L | 1 mg/L | nih.gov |
Impurity Profiling and Related Substances Analysis of this compound
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like this compound. The analysis of related substances includes degradation products that may form during manufacturing, storage, or administration, as well as impurities originating from the synthesis process or plant material. nih.govresearchgate.net
Several advanced analytical methodologies have been developed for the comprehensive impurity profiling of this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely employed techniques due to their high resolution and sensitivity. scirp.orgabap.co.in These methods allow for the separation and quantification of atropine from its potential impurities. abap.co.in
Forced degradation studies are often conducted to identify potential degradation products and to validate the stability-indicating nature of the analytical methods. nih.gov These studies involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, and heat. nih.govoup.com The primary degradation products identified include tropic acid and apoatropine, which result from hydrolysis and dehydration, respectively. nih.govresearchgate.net Atropic acid is another known degradation product. oup.com
In addition to degradation products, related substances from the plant material from which atropine is extracted must also be controlled. These can include compounds such as noratropine (B1679849), hyoscine, and littorine. nih.govresearchgate.net
Various chromatographic methods have been optimized for the separation of these impurities. For example, a reverse-phase HPLC (RP-HPLC) method has been developed for the separation and quantification of atropine and its impurities using a C18 column and a gradient mobile phase. abap.co.in Another approach, microemulsion electrokinetic chromatography (MEEKC), has also been successfully applied for the determination of atropine and its major degradation and related substances. nih.gov
The European Pharmacopoeia specifies limits for related substances in atropine sulfate. nih.gov Analytical methods are therefore validated to ensure they can detect and quantify these impurities at the required levels. nih.gov
Interactive Table: Common Impurities and Related Substances of this compound
| Compound Name | Type | Source |
| Apoatropine | Degradation Product | nih.govoup.com |
| Tropic acid | Degradation Product | nih.govoup.com |
| Atropic acid | Degradation Product | oup.com |
| Noratropine | Related Substance | nih.gov |
| Hyoscine | Related Substance | nih.gov |
| Littorine | Related Substance | nih.gov |
| 6-Hydroxyhyoscyamine | Related Substance | nih.gov |
| 7-Hydroxyhyoscyamine | Related Substance | nih.gov |
Molecular and Receptor Level Mechanisms of Atropine Sulfate Hydrate Action
Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)
Atropine (B194438) sulfate (B86663) hydrate (B1144303) functions as a competitive, reversible, and non-selective antagonist of the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.com It competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists to these receptors. drugbank.comnih.gov This antagonism occurs at postganglionic cholinergic nerves and on smooth muscles that respond to endogenous acetylcholine. hres.ca By blocking the muscarine-like actions of ACh, atropine effectively inhibits the parasympathetic nervous system's "rest and digest" functions. wikipedia.orghres.ca The actions of atropine can be surmounted by increasing the concentration of acetylcholine at the receptor sites. drugbank.com
Atropine exhibits a high affinity for all five muscarinic receptor subtypes. drugbank.com Its non-selective nature is evident in its binding profile, though some studies indicate slight variations in affinity across the subtypes. apexbt.comnih.gov The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in characterizing the binding affinity and potency of atropine at these receptors.
Research has shown that atropine competes for all muscarinic subtypes with a potency that aligns with high affinities at the mAChR subtypes. apexbt.com The reported Ki values for atropine at the M1, M2, M3, M4, and M5 receptors are 1.27 ± 0.36 nM, 3.24 ± 1.16 nM, 2.21 ± 0.53 nM, 0.77 ± 0.43 nM, and 2.84 ± 0.84 nM, respectively. apexbt.com Similarly, the IC50 values have been determined to be 2.22 ± 0.60 nM for M1, 4.32 ± 1.63 nM for M2, 4.16 ± 1.04 nM for M3, 2.38 ± 1.07 nM for M4, and 3.39 ± 1.16 nM for M5. apexbt.com
Table 1: Binding Affinities (Ki) and IC50 Values of Atropine for Human mAChR Subtypes
| Receptor Subtype | Ki (nM) apexbt.com | IC50 (nM) apexbt.com |
|---|---|---|
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
The interaction between atropine and muscarinic receptors occurs at the orthosteric binding site, the same site where acetylcholine binds. As a competitive antagonist, atropine physically blocks the access of acetylcholine to the receptor, thereby preventing receptor activation and the subsequent initiation of intracellular signaling cascades. apexbt.com The binding is reversible, meaning that atropine can dissociate from the receptor, and its effects can be overcome by a sufficiently high concentration of an agonist. drugbank.com
Studies utilizing in silico pharmacophore modeling have helped to characterize the features necessary for M1 subtype-selective antagonism. These models have identified the importance of hydrogen bond acceptors, an aliphatic hydrophobic region, and a ring aromatic feature distributed in a three-dimensional space for effective binding. nih.gov While atropine itself is non-selective, this type of research provides insight into the general structural requirements for ligand interaction with muscarinic receptors. nih.gov
mAChR Subtype Binding Affinities and IC50 Profiling for Atropine Sulfate Hydrate
Modulation of Intracellular Signaling Pathways by this compound
By blocking muscarinic receptors, atropine indirectly modulates a variety of intracellular signaling pathways that are normally activated by acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs), and their activation leads to a cascade of intracellular events. uio.no
The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular calcium and the activation of protein kinase C. The M2 and M4 subtypes, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. uio.no
Atropine's antagonism of these receptors prevents these signaling cascades from being initiated by acetylcholine. For instance, in cardiac tissue, where M2 receptors are predominant, atropine's blockade of these receptors leads to an increase in heart rate by preventing the acetylcholine-mediated decrease in cAMP. wikipedia.orguio.no
Furthermore, research on the effects of low-dose atropine on scleral fibroblasts has indicated that it may modulate signaling pathways related to melatonin (B1676174). medsci.org Specifically, studies have shown an inhibition of melatonin degradation pathways, suggesting that the effects of atropine on cellular processes might be linked to melatonin-related signaling. medsci.org
Investigations into Non-Muscarinic Cholinergic System Interactions of this compound
While the primary mechanism of action of atropine is through the competitive antagonism of muscarinic receptors, there have been investigations into its potential interactions with other components of the cholinergic system. However, it is important to note that atropine's effects are predominantly attributed to its antimuscarinic properties. nih.gov
For example, in the context of organophosphate poisoning, where there is an excess of acetylcholine, atropine is used to counteract the overstimulation of muscarinic receptors. wikipedia.org It does not directly interact with the nerve agent or acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. usda.gov Its role is to block the muscarinic receptors from the excessive acetylcholine. usda.gov
Some studies have explored the effects of atropine on other receptor systems, but these are not considered its primary mode of action. For instance, while acetylcholine also acts on nicotinic receptors, atropine is not an antagonist at these sites. nih.govnih.gov In cases of nerve agent poisoning, other drugs like pralidoxime (B1201516) are used to target the effects on nicotinic receptors. nih.gov
Preclinical Pharmacological Investigations of Atropine Sulfate Hydrate
In Vitro Cellular and Tissue Models
Studies on Muscarinic Receptor Coupling in Isolated Tissues (e.g., rat sweat glands, human pulmonary veins)
Atropine (B194438) sulfate (B86663) hydrate (B1144303), a competitive non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), has been instrumental in characterizing cholinergic mechanisms in various isolated tissues. drugbank.comsigmaaldrich.com In studies involving human pulmonary veins, atropine sulfate monohydrate demonstrated its ability to inhibit acetylcholine (ACh)-induced relaxations. medchemexpress.commedchemexpress.com This suggests a functional role for muscarinic receptors in mediating vasodilation in this specific vasculature. medchemexpress.commedchemexpress.com Further research has provided evidence for the presence of M1 muscarinic receptors on the endothelium of human pulmonary veins, which are targeted by atropine. sigmaaldrich.com
In rat sweat glands, the expression and function of muscarinic receptors have been investigated to understand the regulation of sweat secretion. Although nerve-evoked sweat secretion is blocked by muscarinic antagonists like atropine, studies have shown that the expression of muscarinic receptors and their coupling to the phospholipase C second messenger system are not dependent on innervation. jneurosci.orgjneurosci.org Even in chronically sympathectomized or acutely denervated rat sweat glands, where sweat secretion is absent, the number and properties of muscarinic receptors remain unchanged. jneurosci.org Muscarinic stimulation of isolated sweat gland slices from these animals produced increases in total inositol (B14025) phosphates comparable to normal glands, indicating that the receptors are still functionally coupled. jneurosci.org Specifically, both normal and uninnervated sweat glands express the m3 muscarinic receptor subtype. jneurosci.org Atropine also reversibly and significantly inhibited the cholinergic-induced calcium response in isolated rat sweat glands. nih.gov These findings suggest that the regulatory role of sympathetic cholinergic innervation in sweat gland function occurs at a point distal to the muscarinic receptors and their initial signaling cascade. jneurosci.orgjneurosci.org
Application in Drug Screening with Mouse Embryonic Stem Cell-Derived Cardiomyocytes
The development of in vitro models using stem cell-derived cardiomyocytes has provided a valuable platform for drug screening and toxicological studies. Mouse embryonic stem cell (ESC)-derived cardiomyocytes have been shown to exhibit gene expression and drug responses similar to native atrial cardiomyocytes. jst.go.jpresearchgate.net These cells respond to muscarinic receptor agonists, like acetylcholine, with a decreased beating rate, a response that can be blocked by the muscarinic antagonist atropine. jst.go.jpresearchgate.net
This model has been utilized to establish a cardiomyocyte culture system that exhibits a circadian beating pattern and time-dependent drug responses, which is crucial for chronotherapeutic research. jst.go.jp The use of atropine sulfate salt monohydrate in these studies helps to confirm the role of the muscarinic cholinergic system in regulating cardiomyocyte function. jst.go.jp The ability to generate large quantities of these cells makes them a suitable replacement for primary cardiomyocytes in large-scale drug screening, addressing both technical and ethical considerations. researchgate.net Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also increasingly used as a model for assessing cardiotoxicity, as they can recapitulate patient-specific disease phenotypes and susceptibilities to drug-induced arrhythmias. mdpi.comnih.gov
Cytotoxicity Assessment in Cell Lines (e.g., 3T3 NRU Assay)
Atropine sulfate monohydrate has been evaluated in cytotoxicity assays, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test. researchgate.netaltex.orgaltex.org This assay is a standardized in vitro method used to assess the cytotoxic potential of a substance. oecd.org Cytotoxicity is determined by the concentration-dependent reduction in the uptake of the vital dye Neutral Red by Balb/c 3T3 cells, a mouse fibroblast cell line, following exposure to the test chemical. oecd.orgjacvam.go.jp A decrease in dye uptake indicates cell damage or death. oecd.org
In studies comparing the in vitro cytotoxicity (IC50 values) obtained from the 3T3 NRU assay with in vivo acute oral toxicity (LD50 values), atropine sulfate monohydrate was among the reference chemicals used to validate the prediction model. researchgate.net This assay serves as a preliminary step in preclinical investigations to estimate acute oral systemic toxicity and can help reduce the number of animals used in subsequent testing. researchgate.net
In Vivo Animal Model Studies
Cholinergic System Modulation in Mammalian Models (e.g., rats, mice, dogs, cynomolgus monkeys)
Atropine sulfate has been extensively studied in various mammalian models to elucidate the role of the cholinergic system in physiological and pathological processes. As a muscarinic antagonist, atropine competitively blocks the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. drugbank.comwikipedia.org
Rat Models: In rats, atropine has been used to investigate its effects on the central nervous system. Studies on amygdaloid kindling, a model for epilepsy, showed that atropine did not alter the rate of kindling development, suggesting that changes in the cholinergic system may not be fundamental to this process. nih.gov In other studies, atropine was shown to modulate the activity of the serotonin (B10506) (5-HT) system by preventing the suppressant effect of paroxetine (B1678475) on the firing of 5-HT neurons in the dorsal raphe nucleus. oup.com It also affects temporal memory, with findings suggesting that brain acetylcholine levels influence the internal clock. nih.gov Furthermore, atropine has been shown to facilitate water-evoked swallows through its action on central muscarinic receptors. physiology.org In studies of the inferior colliculus, atropine sulfate was administered to reduce bronchial secretions during anesthesia for electrophysiological recordings. jneurosci.org
Mouse Models: In mice, atropine has been used to study its impact on memory and behavior. Research has shown that atropine can impair the retrieval of well-consolidated memories, highlighting the importance of cholinergic pathways in memory processes. researchgate.net In a mouse model of Alzheimer's disease (Tg2576), atropine was found to reduce hyperexcitability, contrary to the typical approach of boosting cholinergic function in this disease. biorxiv.orgresearchgate.net Studies have also investigated the interaction between morphine and cholinergic antagonists, finding that their co-administration can enhance memory deficits. bioline.org.br Atropine also blocks the effects of muscarinic agonists on the excitability of projection neurons in the song production nucleus of zebra finches, demonstrating its utility in comparative neurobiology. frontiersin.org
Dog Models: In canine models, atropine has been used to study its effects on the cardiovascular and gastrointestinal systems. For instance, it has been shown to abolish the inhibitory effects of acetylcholine on adrenergic neurotransmission in the gastric artery. nih.gov In studies of ventricular arrhythmias induced by epinephrine, focal infusion of atropine sulfate markedly potentiated the arrhythmogenic potential of epinephrine, indicating that blockade of endogenous cholinergic influence facilitates these arrhythmias. nih.gov
Cynomolgus Monkey Models: The organophosphate nerve agent soman (B1219632) is known to induce seizures and brain damage. Studies in cynomolgus monkeys have been conducted to understand the neuropathological changes associated with soman exposure, often in pharmacological environments that include the use of atropine as part of the treatment regimen. researchgate.net Additionally, the distribution of nicotinic receptors has been studied in the brains of cynomolgus monkeys. nih.gov
Neurophysiological Effects and Central Nervous System Interactions
Atropine's ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system (CNS) by antagonizing muscarinic acetylcholine receptors. researchgate.net Its actions can be either stimulating or depressing, depending on the dose. hhs.gov
At clinical doses, atropine can stimulate the medulla and higher cerebral centers, which may manifest as mild vagal excitation and moderate respiratory stimulation. hhs.gov However, at higher or repeated doses, it can lead to respiratory depression. nih.gov Toxic doses can cause a range of CNS effects, including restlessness, excitement, hallucinations, delirium, and coma. nih.gov
Atropine's interaction with other neurotransmitter systems has also been a subject of investigation. For instance, it has been shown to modulate the serotonergic system in rats. oup.com In mouse models of Alzheimer's disease, atropine has shown atypical effects, reducing hyperexcitability in granule cells of the dentate gyrus, suggesting a complex interplay between cholinergic dysfunction and neuronal excitability in this condition. biorxiv.orgresearchgate.net Studies in mice have also demonstrated that central cholinergic mechanisms, which can be blocked by atropine, are involved in memory consolidation and retrieval processes. researchgate.net The mnemonic "mad as a hatter" is often used to describe the central anticholinergic effects of an atropine overdose, which include confusion and deliriant hallucinations. wikipedia.org
Peripheral Physiological Response Modulation in Animal Systems
Atropine sulfate hydrate functions as a competitive antagonist of muscarinic acetylcholine receptors, which are integral to the parasympathetic nervous system. patsnap.comdrugbank.comwikipedia.org Its mechanism of action involves blocking acetylcholine from binding to these receptors, thereby inhibiting parasympathetic effects on various peripheral tissues. patsnap.cominchem.org This antagonism leads to a range of physiological responses, including the relaxation of smooth muscles, a reduction in glandular secretions, and significant effects on the cardiovascular system. patsnap.com
In canine models, atropine sulfate has been shown to exert complex effects on cardiac control. While it increases central cardiac vagal efferent nerve activity, it simultaneously blocks the effects of this activity at the periphery. nih.gov Research in anesthetized dogs demonstrated a dose-dependent peripheral blockade of vagal heart rate effects; a 50% blockade was achieved at a dose of 0.06 mg, with a dose of 1.0 mg resulting in virtually complete (over 90%) blockade. nih.gov In addition to its cardiac effects, atropine induces mydriasis (pupil dilation) and relaxes bronchial smooth muscle, which causes bronchodilation. patsnap.comdrugbank.commedicines.org.uk
The sensitivity to atropine sulfate varies significantly across different animal species. europa.eu Herbivorous animals, such as rabbits and sheep, exhibit higher resistance compared to carnivorous species, a difference attributed to their synthesis of the atropine esterase enzyme which metabolizes the compound. europa.eu In contrast, horses are particularly sensitive, with doses exceeding 0.01 mg/kg potentially causing severe colic due to a paralytic effect on the gastrointestinal tract. europa.eu General findings from nonclinical studies confirm effects such as tachycardia, decreased salivation, and reduced water intake. fda.gov
Table 1: Peripheral Physiological Responses to this compound in Animal Models
| Animal Model | System/Tissue | Observed Physiological Response | Reference |
|---|---|---|---|
| Dogs | Cardiovascular | Blocks peripheral vagal influence, leading to increased heart rate. | nih.gov |
| Ocular | Mydriasis (pupil dilation). | patsnap.comdrugbank.com | |
| Horses | Gastrointestinal | Paralytic effect on the GI tract, potentially leading to severe colic. | europa.eu |
| General | Respiratory | Relaxation of bronchial smooth muscle, resulting in bronchodilation. | medicines.org.uk |
| Glandular | Reduction in salivary and bronchial secretions. | patsnap.cominchem.orgusda.gov | |
| Rabbits/Sheep | General | Higher resistance to effects due to the presence of atropine esterase. | europa.eu |
Comparative Toxicological Assessments in Vertebrate Models (e.g., zebrafish embryos)
The zebrafish (Danio rerio) embryo has emerged as a valuable vertebrate model for toxicological screening in preclinical research, bridging the gap between in-vitro assays and more complex rodent studies. plos.orgplos.org The model's utility stems from its rapid organogenesis, genetic homology with mammals, and the conservation of fundamental molecular pathways involved in chemical responses. plos.orgnih.gov
A large-scale assessment was conducted to evaluate the predictive power of the zebrafish embryo model by testing 60 different compounds, including atropine. plos.orgplos.orgresearchgate.net In this study, zebrafish embryos were exposed to atropine sulfate for a 96-hour period, beginning 24 hours post-fertilization. plos.orguniversiteitleiden.nl The results demonstrated a clear concentration-dependent mortality. universiteitleiden.nl While no mortality was observed at lower concentrations, exposure to higher concentrations resulted in significant lethality. universiteitleiden.nl
The study found a strong correlation between the toxicity data from zebrafish embryos (LC50, lethal concentration for 50% of subjects) and published rodent data (LD50, lethal dose for 50% of subjects). plos.orgplos.org However, the research also highlighted that this correlation can vary depending on the specific class of chemical compound, indicating that while the zebrafish model has good aggregate predictivity for rodent toxicity, some substances may be markedly more or less toxic in one model compared to the other. plos.orgresearchgate.net
Table 2: Toxicity of this compound in Zebrafish Embryos (Danio rerio) Data reflects cumulative mortality after 96 hours of exposure.
| Concentration (Geometric Series) | Cumulative Mortality (%) (Mean ± SEM) | Reference |
|---|---|---|
| C0 (Control) | 0 ± 0 | universiteitleiden.nl |
| C1 | 0 ± 0 | universiteitleiden.nl |
| C2 | 0 ± 0 | universiteitleiden.nl |
| C3 | 17 ± 2 | universiteitleiden.nl |
| C4 | 73 ± 5 | universiteitleiden.nl |
| C5 | 100 ± 0 | universiteitleiden.nl |
Research on Invertebrate Neurobiology (e.g., locust flight central pattern generator)
Investigations into invertebrate neurobiology have utilized atropine sulfate to probe the cholinergic mechanisms underlying motor control. biologists.comnih.gov A key area of this research has been the activation of central pattern generators (CPGs), the neural circuits that produce rhythmic motor outputs for behaviors like locomotion. uni-koeln.de
In studies on deafferented locusts, atropine, a muscarinic antagonist, was shown to reversibly block the initiation of "fictive" flight patterns. biologists.comnih.gov This blockade occurred whether the flight CPG was activated by natural stimuli (wind), cholinergic agonists like pilocarpine, or direct electrical stimulation of a specific flight-initiating interneuron. biologists.comnih.gov These findings strongly suggest that acetylcholine, acting via muscarinic receptors, is a critical neurotransmitter for the natural activation of the locust flight CPG. biologists.comnih.gov
Further research in other invertebrates supports the role of muscarinic cholinergic pathways in motor control. In the stick insect, the application of atropine to the mesothoracic ganglion was found to decrease the tonic depolarization of leg motoneuron membranes during walking. uni-koeln.de In the water flea (Daphnia magna), atropine pretreatment was used to demonstrate that the effects of a cholinesterase inhibitor on appendage beat rate were mediated by cholinergic receptors. wayne.edu
Pharmacokinetic Characterization in Preclinical Models
Absorption and Distribution Studies in Animal Systems
The absorption and distribution of atropine sulfate have been characterized in various preclinical models. Following intramuscular (IM) administration, atropine is rapidly absorbed, with peak plasma concentrations typically reached within 30 minutes. medicines.org.ukfda.gov Plasma levels one hour after IM and intravenous (IV) injection are comparable. medicines.org.uk
Once absorbed, atropine is distributed widely throughout the body. medicines.org.uk After IV administration, it is cleared rapidly from the blood, with only 5% remaining in the vascular compartment after five minutes. inchem.org The apparent volume of distribution (Vd) is reported to be between 1.0 and 1.7 L/kg, and plasma protein binding is approximately 44%. inchem.orgnih.gov Atropine readily crosses the blood-brain barrier and the placental barrier. medicines.org.ukeuropa.eu
Studies using radiolabelled atropine in mice provided specific insights into its tissue distribution. The highest concentrations of the compound were found in the kidney, liver, intestine, and lungs, with the lowest levels detected in the brain. europa.eu These studies also suggested the presence of enterohepatic circulation, which may delay the complete removal of atropine and its metabolites from the body. europa.eu
Elimination Kinetics and Half-Life in Preclinical Models
The elimination of atropine from the body involves both metabolism and excretion. It is incompletely metabolized in the liver, with major metabolites identified as noratropine (B1679849), atropin-n-oxide, tropine (B42219), and tropic acid. drugbank.commedicines.org.uk The drug and its metabolites are primarily excreted in the urine. patsnap.commedicines.org.uk In animal models, approximately 50% of a dose is excreted within 4 hours, and 90% is cleared within 24 hours. medicines.org.uk Between 13% and 50% of the dose is excreted as the unchanged parent drug. drugbank.comnih.gov
The elimination half-life of atropine shows some variability across species and studies, but generally ranges from 2 to 5 hours in preclinical models. patsnap.commedicines.org.uk One study reported an elimination half-life of 2.6 to 4.3 hours, while another noted a mean half-life of 3 to 10 hours. inchem.orgfda.gov More specific data from studies in sheep showed an elimination half-life of 1.6 hours in one experiment and 2.27 hours in another. europa.eu The total plasma clearance rate has been measured at approximately 2.9 to 6.8 ml/min/kg. fda.gov
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Animal Model | Value | Reference |
|---|---|---|---|
| Absorption (Tmax) | Sheep (IM) | 13.6 minutes | europa.eu |
| General (IM) | ~30 minutes | medicines.org.ukfda.gov | |
| Distribution (Vd) | General | 1.0 - 1.7 L/kg | inchem.orgnih.gov |
| Distribution | Mouse | Highest concentration in kidney, liver, intestine, lungs. | europa.eu |
| Protein Binding | General | ~44% | nih.gov |
| Elimination Half-Life | Sheep | 1.6 - 2.27 hours | europa.eu |
| General | 2 - 5 hours | patsnap.cominchem.orgmedicines.org.uk | |
| Metabolism | General | Hepatic (incomplete) | drugbank.commedicines.org.uk |
| Excretion | General | Renal; 90% of dose excreted in 24 hours. | medicines.org.uk |
| Clearance (Total Plasma) | General | 2.9 - 6.8 ml/min/kg | fda.gov |
Metabolism and Degradation Pathways of Atropine Sulfate Hydrate
Identification and Characterization of Atropine (B194438) Sulfate (B86663) Hydrate (B1144303) Metabolites
The metabolism of atropine in the human body leads to the formation of several key metabolites. nih.govdrugbank.comwikipedia.orgnih.gov A significant portion of the drug is excreted unchanged in the urine, with estimates ranging from 13% to 50%. nih.govdrugbank.compfizer.comfda.govfda.gov The remainder undergoes biotransformation, primarily through enzymatic hydrolysis and N-oxidation. nih.govpfizer.comfda.govfda.govhres.ca
Atropine N-Oxide Formation
One of the notable metabolic pathways is the formation of atropine N-oxide. nih.govdrugbank.comwikipedia.orgnih.gov Studies have shown that both isomers of atropine N-oxide can be formed from atropine. nih.gov Specifically, the equatorial isomer of atropine N-oxide has been identified as a major metabolite, accounting for approximately 15% of the administered dose. wikipedia.orgnih.gov The oxidation of atropine to atropine N-oxide is a second-order reaction. researchgate.net The formation of atropine N-oxide has also been identified as the product of the oxidation of atropine sulfate monohydrate with chloramine-T. bas.bg
Noratropine (B1679849) and Tropic Acid Metabolites
In addition to N-oxidation, atropine is metabolized to noratropine and tropic acid. nih.govdrugbank.comwikipedia.orgnih.gov Noratropine, the N-demethylated form of atropine, is a significant metabolite, constituting about 24% of the administered dose. wikipedia.orgnih.gov Tropic acid, resulting from the hydrolysis of the ester linkage in atropine, is also a key metabolite, although it appears in smaller quantities, around 3%. wikipedia.orgnih.gov Another hydrolysis product, tropine (B42219), has been identified as well. drugbank.comwikipedia.orgnih.gov
Table 1: Major Metabolites of Atropine Sulfate Hydrate and their Excretion Percentages
| Metabolite | Percentage of Administered Dose | Metabolic Pathway |
| Unchanged Atropine | 13-50% | - |
| Noratropine | 24% | N-demethylation |
| Atropine N-oxide | 15% | N-oxidation |
| Tropic Acid | 3% | Hydrolysis |
| Tropine | 2% | Hydrolysis |
Note: Data compiled from multiple sources. nih.govdrugbank.comwikipedia.orgnih.govpfizer.comfda.govfda.gov
Enzymatic Hydrolysis Mechanisms of this compound
A substantial portion of atropine is eliminated from the body through enzymatic hydrolysis. nih.govpfizer.comfda.govfda.govhres.ca This process, which occurs primarily in the liver, involves the cleavage of the ester bond in the atropine molecule. drugbank.compfizer.comfda.gov This hydrolysis results in the formation of tropine and tropic acid. drugbank.comwikipedia.orgnih.gov The metabolism of atropine can be inhibited by organophosphate pesticides. nih.govdrugbank.compfizer.comfda.govfda.govfda.gov
Mechanistic Studies of Oxidative Degradation of this compound
The oxidative degradation of this compound has been investigated using various oxidizing agents, providing insights into its chemical stability and reactivity.
Kinetics and Stoichiometry of Oxidation Reactions (e.g., with chromic acid, hexacyanoferrate(III), chloramine-T)
The oxidation of atropine sulfate monohydrate has been studied with several oxidants, revealing different kinetic and stoichiometric profiles.
Chromic Acid: The oxidation of atropine by chromic acid in perchlorate (B79767) solutions shows a first-order dependence on the concentration of Cr(VI) and a less than unit order dependence on both atropine and H+ concentrations. researchgate.netwalshmedicalmedia.com The main oxidation products in this reaction are tropine, benzaldehyde, methanol (B129727), and carbon dioxide. walshmedicalmedia.comresearchgate.net
Hexacyanoferrate(III): In an aqueous alkaline medium, the oxidation of atropine sulfate monohydrate by hexacyanoferrate(III) (HCF(III)) has a stoichiometry of 1:2 (ASM:HCF(III)). researchgate.nettandfonline.comtandfonline.com The reaction is first order with respect to HCF(III) and has a less than unit order dependence on the atropine sulfate monohydrate concentration. researchgate.nettandfonline.comtandfonline.comtubitak.gov.tr The oxidation process involves the intervention of free radicals. tubitak.gov.trtubitak.gov.tr
Chloramine-T: The oxidation of atropine sulfate monohydrate by chloramine-T (CAT) in an acidic medium (HClO4) at 303 K follows a 1:1 stoichiometry, yielding atropine N-oxide as the oxidation product. bas.bg The reaction exhibits a first-order dependence on the rate of [CAT]o and a fractional-order dependence on both [ASM]o and [HClO4]. bas.bg The reaction proceeds through a non-radical pathway. bas.bg
Table 2: Kinetic and Stoichiometric Data for the Oxidation of this compound
| Oxidizing Agent | Medium | Stoichiometry (Atropine:Oxidant) | Reaction Order w.r.t. Atropine | Reaction Order w.r.t. Oxidant |
| Chromic Acid | Perchlorate Solution | - | < 1 | 1 |
| Hexacyanoferrate(III) | Aqueous Alkaline | 1:2 | < 1 | 1 |
| Chloramine-T | Acidic (HClO4) | 1:1 | Fractional | 1 |
Note: Data compiled from multiple sources. bas.bgresearchgate.netwalshmedicalmedia.comtandfonline.comtandfonline.comtubitak.gov.tr
Role of Catalysts in this compound Degradation (e.g., Ru(III) catalysis)
The degradation of this compound can be significantly influenced by the presence of catalysts.
Ru(III) Catalysis with Chromic Acid: The oxidation of atropine by chromic acid is catalyzed by ruthenium(III). researchgate.netwalshmedicalmedia.com The catalyzed reaction also shows a first-order dependence on [Cr(VI)], a less than unit order on [ATR] and [H+], and a first-order dependence on the [Ru(III)] catalyst. researchgate.netwalshmedicalmedia.comresearchgate.net The rate of the Ru(III)-catalyzed oxidation is approximately 10-fold higher than the uncatalyzed reaction. walshmedicalmedia.comresearchgate.net
Ru(III) Catalysis with Hexacyanoferrate(III): Ruthenium(III) also catalyzes the oxidation of atropine sulfate monohydrate by hexacyanoferrate(III) in an aqueous alkaline medium. tandfonline.comtandfonline.com The reaction is first order in both HCF(III) and Ru(III) concentrations and has a less than unit order in the atropine sulfate monohydrate concentration. tandfonline.comtandfonline.com The active species of the catalyst is proposed to be [Ru(H2O)5(OH)]2+. tandfonline.comtandfonline.com
Ru(III) Catalysis with Copper(III) Periodate Complex: The oxidation of atropine sulfate monohydrate by diperiodatocuperate(III) (DPC) is catalyzed by Ru(III) in an alkaline medium. nih.govchem-soc.si The reaction is first order with respect to [DPC] and [Ru(III)], while the order with respect to [ASM] and [OH-] is less than unity. nih.gov The Ru(III) catalyzed reaction is about seven-fold faster than the uncatalyzed reaction. nih.gov
Identification of Oxidative Degradation Products
The oxidative degradation of this compound has been the subject of numerous kinetic and mechanistic studies, which have identified several key breakdown products. These studies often employ various oxidizing agents under different conditions to elucidate the degradation pathways. The primary products identified through these investigations include tropine, benzaldehyde, methanol, and carbon dioxide. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com
Tropine is a fundamental degradation product, resulting from the cleavage of the ester bond in the atropine molecule. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.comsciencepublishinggroup.comnih.gov This hydrolysis is a well-documented initial step in the breakdown of atropine. researchgate.netasm.orgethz.ch Further degradation of the tropic acid portion of the molecule leads to the formation of other products.
Benzaldehyde is another significant product identified in the oxidative degradation of atropine. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com Its formation is a result of the oxidation of the tropic acid moiety following the initial hydrolysis of the atropine ester linkage.
Methanol and Carbon Dioxide have also been identified as final oxidation products in several studies investigating the degradation of atropine. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com These products signify a more complete breakdown of the parent molecule under specific oxidative conditions.
Kinetic studies utilizing various oxidants such as permanganate (B83412), chromic acid, and cerium(IV) have been instrumental in identifying these degradation products. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.comsciencepublishinggroup.com For instance, the oxidation of atropine by permanganate ion in both perchloric and sulfuric acid solutions was found to yield tropine and phenylmalonic acid as the main products. sciencepublishinggroup.com In other studies using different oxidizing agents, tropine, benzaldehyde, methanol, and carbon dioxide were consistently identified. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com
The identification of these products is crucial for understanding the stability of this compound and its metabolic fate. The table below summarizes the key oxidative degradation products and the analytical context in which they were identified.
| Degradation Product | Method of Identification/Context of Study |
| Tropine | Identified as a main oxidation product in studies using permanganate, chromic acid, and cerium(IV) as oxidizing agents. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.comsciencepublishinggroup.com Also observed as a degradation product in GC-MS analysis. nih.gov |
| Benzaldehyde | Identified as a main oxidation product in studies utilizing chromic acid and cerium(IV) as oxidizing agents. researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com |
| Methanol | Identified as a final oxidation product in studies with chromic acid and cerium(IV). researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com |
| Carbon Dioxide | Detected as a final oxidation product in studies involving chromic acid and cerium(IV). researchgate.netwalshmedicalmedia.comsciencepublishinggroup.com |
Advanced Research Applications of Atropine Sulfate Hydrate As a Chemical Probe
Probing Cholinergic Signaling in Plant Physiology (e.g., Raphanus sativus)
The existence of a cholinergic system in plants, analogous to that in animals, has been a subject of significant research. This system includes the neurotransmitter acetylcholine (B1216132) (ACh), the enzyme acetylcholinesterase (AChE) that degrades it, and receptors that respond to ACh. Atropine (B194438) sulfate (B86663) hydrate (B1144303) is instrumental in elucidating the physiological functions of this system, particularly in growth and development.
Research on the radish (Raphanus sativus) has demonstrated the influence of the cholinergic system on germination and seedling growth. Studies have shown that the application of acetylcholine can stimulate the growth of radish seedlings. To verify that this effect is mediated by a specific receptor-based mechanism, atropine is used as a blocking agent.
In experiments, the introduction of atropine has been observed to counteract the growth-promoting effects of acetylcholine on radish seedlings. This antagonistic action suggests the presence of muscarinic-like acetylcholine receptors in Raphanus sativus. By blocking these receptors, atropine inhibits the downstream signaling cascade that would otherwise be initiated by acetylcholine, thereby providing evidence for the role of cholinergic signaling in plant development. The activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, has also been identified in radish cotyledons, further supporting the presence of an active cholinergic system.
These findings underscore the value of atropine sulfate hydrate as a chemical tool. It allows researchers to dissect the specific contributions of the cholinergic system to plant life, distinguishing its effects from other physiological pathways.
Table 1: Cholinergic System Components in Raphanus sativus
| Component | Presence in Raphanus sativus | Function | Effect of this compound |
| Acetylcholine (ACh) | Yes | Growth stimulation | Action is blocked |
| Acetylcholinesterase (AChE) | Yes | Degradation of ACh | No direct effect |
| Muscarinic-like Receptors | Inferred | Mediate ACh effects | Blocked/Antagonized |
Investigation of Invertebrate Neurotransmitter Systems (e.g., Schistocerca gregaria)
Invertebrate nervous systems utilize a variety of neurotransmitters, with acetylcholine playing a crucial role, particularly in sensory processing and motor control. The desert locust, Schistocerca gregaria, is a common model organism for studying insect neurobiology. This compound is employed to characterize the specific types of acetylcholine receptors present and their functions.
The primary excitatory neurotransmitters in the insect central nervous system are acetylcholine and L-glutamate. Cholinergic synapses are widespread, and the receptors at these synapses can be broadly classified as nicotinic (nAChR) and muscarinic (mAChR). While nicotinic receptors are generally more predominant and are the target of many insecticides, muscarinic receptors are also present and play significant modulatory roles.
Atropine, as a classical muscarinic antagonist, is used to differentiate between these receptor subtypes. In electrophysiological studies on neurons from organisms like Schistocerca gregaria, researchers can apply acetylcholine to elicit a response and then introduce atropine to see if that response is blocked. If atropine inhibits the neuronal response to acetylcholine, it provides strong evidence that muscarinic receptors are involved.
For instance, research on the pharmacology of insect acetylcholine receptors has utilized atropine to probe the characteristics of binding sites. While the alpha-bungarotoxin binding component of insect nAChRs is insensitive to atropine, other cholinergic sites within the same organism may show sensitivity. By using atropine in conjunction with other cholinergic agents, scientists can parse the complex pharmacology of the locust's nervous system. This helps in understanding the physiological roles of different receptor subtypes in behaviors such as flight, feeding, and learning.
Table 2: Use of Atropine in Characterizing Cholinergic Receptors in Schistocerca gregaria
| Receptor Type | Role in Insect CNS | Interaction with this compound | Research Application |
| Nicotinic (nAChR) | Major excitatory neurotransmission | Generally insensitive; used to isolate mAChR effects | Differentiating receptor subtypes |
| Muscarinic (mAChR) | Neuromodulation | Antagonist; blocks receptor activation | Probing the function of muscarinic signaling pathways |
Q & A
Q. What validated methods are recommended for quantifying atropine sulfate hydrate purity in pharmaceutical formulations?
To ensure ≥98% purity (HPLC grade), use reversed-phase HPLC with a mobile phase of methanol, acetonitrile, and triethylamine phosphate buffer (78:18:4, pH 2.7). Calibrate with USP Atropine Sulfate RS as a reference standard. Validate the method with system suitability tests, including retention time consistency and resolution between peaks . For trace impurities, employ thin-layer chromatography (TLC) with silica gel plates and a chloroform-diethylamine (9:1) solvent system, followed by hydrogen hexachloroplatinate(IV)-potassium iodide spray for visualization .
Q. How should researchers prepare isoosmotic solutions of this compound for in vitro studies?
Use sodium chloride equivalents or freezing point depression values. For a 0.5% (w/v) solution, calculate the NaCl required using the formula:
This compound’s E-value (sodium chloride equivalence) is 0.12. For 60 mL, dissolve 0.3 g this compound and adjust with NaCl to maintain isotonicity .
Q. What are the optimal storage conditions for this compound to prevent degradation?
Store powder at 2–8°C for up to 2 years. For solutions, use -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles. Confirm stability via HPLC to detect hydrolysis products (e.g., tropic acid) .
Advanced Research Questions
Q. How can researchers address contradictory data in mAChR antagonism studies involving this compound?
Discrepancies in IC₅₀ values (e.g., reported 2.5 nM vs. higher values) may arise from assay conditions. Standardize protocols:
Q. What experimental design considerations are critical for studying atropine-induced dopamine release in vivo?
- Use microdialysis probes in brain regions (e.g., striatum) with atropine doses calibrated to mAChR saturation (0.1–1 mg/kg, IV).
- Control for peripheral effects (e.g., heart rate changes) by co-administering methylatropine (a peripherally restricted analog).
- Quantify dopamine via HPLC-ECD with a detection limit of <1 pg/µL .
Q. How can hygroscopicity of this compound impact formulation studies, and how is this mitigated?
The monohydrate form absorbs moisture, altering solubility and stability. Mitigation strategies:
Q. What analytical techniques resolve batch-to-batch variability in this compound’s chiral purity?
DL-hyoscyamine (racemic mixture) must be ≥98% enantiomerically pure. Use chiral HPLC columns (e.g., Chiralpak AD-H) with a hexane-ethanol-diethylamine (80:20:0.1) mobile phase. Validate with circular dichroism (CD) spectroscopy to confirm absence of L-hyoscyamine contamination .
Q. How do researchers validate atropine’s role in preventing anti-cholinesterase-induced memory enhancement in murine models?
- Train mice in Morris water maze or passive avoidance tasks.
- Administer anti-cholinesterase (e.g., physostigmine) post-training, followed by atropine (0.5–2 mg/kg, IP).
- Quantify memory retention at 24h and 48h. Use sham and vehicle controls to isolate mAChR-specific effects .
Methodological Guidelines
9. Best practices for handling this compound in aerosol-generating procedures:
- Use NIOSH-certified respirators (N95) with organic vapor filters.
- Conduct tasks in Class II biosafety cabinets with HEPA filters.
- Decontaminate surfaces with 70% ethanol to degrade residual alkaloids .
10. Troubleshooting HPLC peaks for degradation products:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
